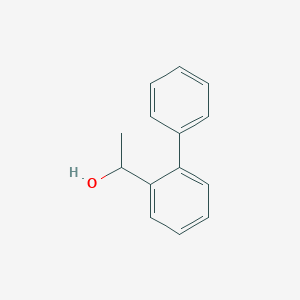

1-(Biphenyl-2-yl)ethanol

Descripción general

Descripción

1-(Biphenyl-2-yl)ethanol is a chemical compound that has garnered attention in various fields of research for its unique structural and chemical properties. This interest stems from its biphenyl core, which is modified by an ethanol group, introducing a distinctive set of physical, chemical, and potentially biological characteristics.

Synthesis Analysis

The synthesis of biphenyl derivatives, including 1-(Biphenyl-2-yl)ethanol, often involves condensation reactions, where key intermediates are obtained through reactions like the Knoevenagel condensation. For instance, derivatives similar to 1-(Biphenyl-2-yl)ethanol have been synthesized from reactions involving components like 2-methylpyridine and benzaldehyde, without the need for catalysts or solvents, demonstrating the versatility and adaptability of synthetic routes for biphenyl alcohols (Percino et al., 2015).

Molecular Structure Analysis

X-ray crystallography studies have revealed that compounds structurally related to 1-(Biphenyl-2-yl)ethanol can crystallize in monoclinic systems, showcasing intermolecular hydrogen bonds that play a crucial role in the stability and arrangement of these molecules in the solid state. The detailed crystallographic analysis provides insights into how substitutions on the biphenyl ring affect the overall molecular conformation and packing in the crystal lattice (Percino et al., 2008).

Chemical Reactions and Properties

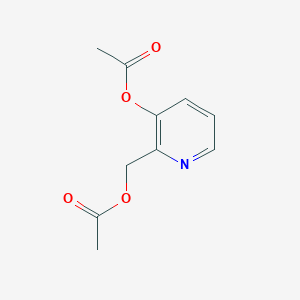

Biphenyl alcohols like 1-(Biphenyl-2-yl)ethanol participate in various chemical reactions, reflecting their chemical properties. These compounds can undergo reactions such as esterification and reduction, demonstrating their reactivity and potential as intermediates in the synthesis of more complex molecules. The specific reactions and properties are influenced by the biphenyl core and the ethanol functional group, dictating their behavior in synthetic pathways (Yang Lirong, 2007).

Aplicaciones Científicas De Investigación

Enantioresolution and Heme Oxygenase-1 Inhibition

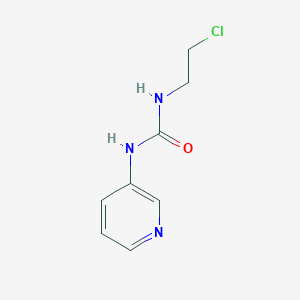

1-(Biphenyl-2-yl)ethanol is used in the enantioresolution of phenylethanolic-azole compounds, demonstrating its potential in chiral separation and pharmaceutical applications. Notably, compounds like 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol have been identified as potent and selective inhibitors of heme oxygenase-1 (HO-1), which is involved in cancer development and chemoresistance. This highlights its significance in cancer research and therapy (Ianni et al., 2020).

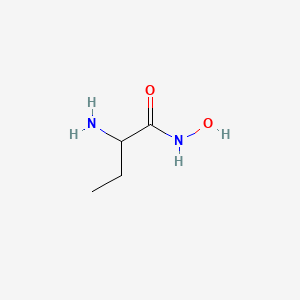

Lipase-Catalyzed Asymmetric Acylation

1-(Biphenyl-2-yl)ethanol derivatives are involved in lipase-catalyzed asymmetric acylation, contributing to the field of chemoenzymatic synthesis. This process is crucial for producing enantiomerically pure compounds, which are vital in developing pharmaceuticals and agrochemicals (Hara et al., 2013).

Fluorescence Studies

Studies on 1-(4'-amino-biphenyl-4-yl)-ethanone, a related compound, in ethanol solutions have shown significant fluorescence properties. This finding is critical for developing optical materials and sensors, indicating the broader potential of 1-(Biphenyl-2-yl)ethanol in spectroscopy and materials science (Ghoneim, 2001).

In Silico Toxicity Prediction

The compound has been involved in in silico toxicity prediction studies, particularly in the context of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds. This application is crucial for pharmaceutical development, as it allows for the early identification of potentially toxic compounds, saving time and resources in drug development (Yeni et al., 2018).

Development of Sensors

Research has also been conducted on the development of electrochemical sensors using Schiff base derivatives of 1-(Biphenyl-2-yl)ethanol. These sensors are designed for the selective detection of ions like Cd2+, showcasing the compound's utility in environmental monitoring and analytical chemistry (El-Shishtawy et al., 2018).

Chemoenzymatic Synthesis of Optically Active Polymers

1-(Biphenyl-2-yl)ethanol derivatives have been used in the chemoenzymatic synthesis of optically active, biodegradable polymers. This application is significant in materials science, particularly for creating environmentally friendly polymers with specific optical properties (Raku & Tokiwa, 2004).

Safety And Hazards

When handling “1-(Biphenyl-2-yl)ethanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

The future directions for “1-(Biphenyl-2-yl)ethanol” and other biphenyl derivatives are vast. They are significant intermediates in organic chemistry and are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They also serve as a backbone for catalysts and ligands .

Propiedades

IUPAC Name |

1-(2-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJANMPFIVCFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295040 | |

| Record name | 1-(biphenyl-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Biphenyl-2-yl)ethanol | |

CAS RN |

16927-84-7 | |

| Record name | NSC99380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(biphenyl-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

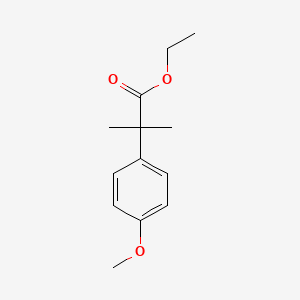

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)

![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)